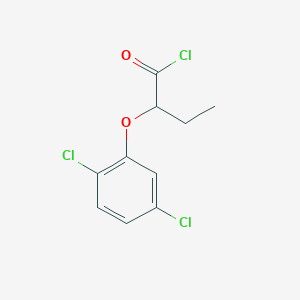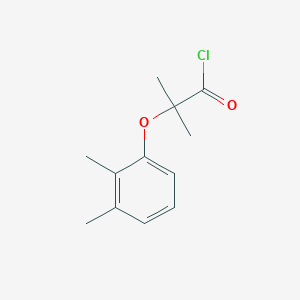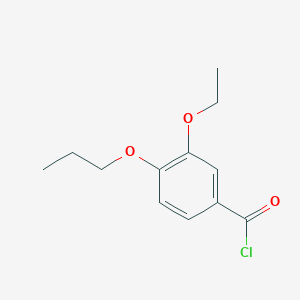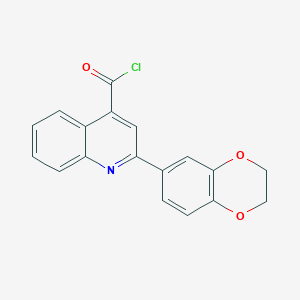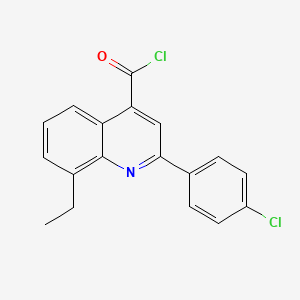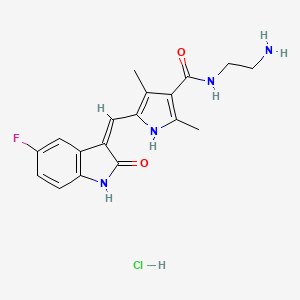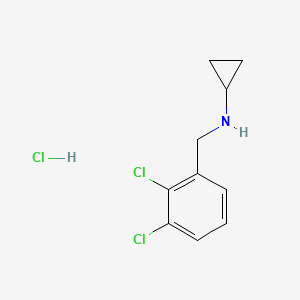
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a chemical compound . It is offered as a novel building block for research .
Molecular Structure Analysis
The molecular structure of N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride are not explicitly detailed in the available resources .Applications De Recherche Scientifique
LSD1 Inhibitors for CNS Diseases : Cyclopropanamine compounds, including N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride, have been explored for their potential use as LSD1 inhibitors. LSD1, a lysine-specific demethylase, plays a crucial role in the methylation and demethylation of histones, which is essential for DNA packaging in eukaryotic cells. Inhibiting LSD1 has shown promise for treating a variety of central nervous system (CNS) diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis and Chemical Transformation : The synthesis and chemical transformation of related cyclopropanamine compounds have been extensively studied. For instance, a study describes the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, highlighting the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (A. V. Bezdudny et al., 2011).
Applications in Monoamine Oxidase Inhibition : Cyclopropanamine compounds have been investigated for their monoamine oxidase inhibitory properties. Hydroxy- and methoxy-substituted phenylcyclopropylamines, which are structurally related to N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride, are known to inhibit monoamine oxidase and mimic hallucinogens (C. Faler & M. Joullié, 2007).
Cyclopropanation Reactions in Medicinal Chemistry : Cyclopropanes, including derivatives of cyclopropanamine, are commonly used in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. The direct transfer of cyclopropyl groups to nitrogen atoms in heterocycles or amides has been developed, considering the importance of nitrogenated compounds in the pharmaceutical industry (A. Gagnon et al., 2007).
Oxidative N-dealkylation Studies : The oxidative N-dealkylation of N-cyclopropylamines has been studied to understand the inactivation of cytochrome P450 enzymes. These studies provide insight into the reactive intermediates and the fate of the cyclopropyl group during such biochemical processes (C. L. Shaffer et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978133 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride | |
CAS RN |
625437-42-5 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)
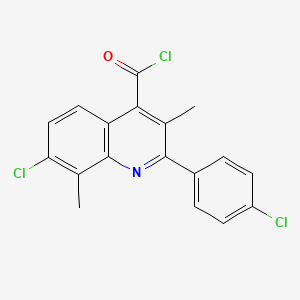
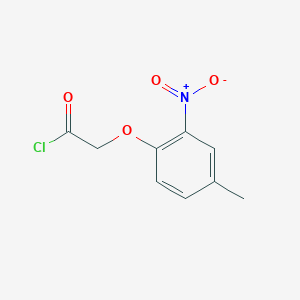

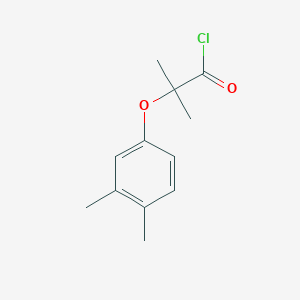
![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)
